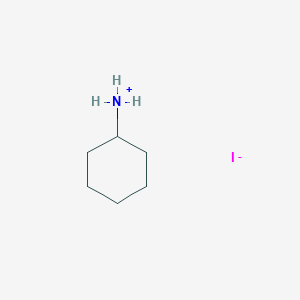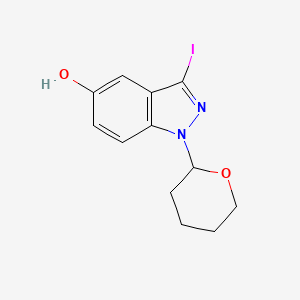![molecular formula C10H11N3O B8113726 4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B8113726.png)
4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Descripción general
Descripción
4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with an ethylamino group at the 4-position and a formyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde typically involves multi-step organic reactions. One common method starts with the formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the ethylamino and formyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.
Reduction: 4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-methanol.
Substitution: Products depend on the nucleophile used, such as 4-(substituted amino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.
Aplicaciones Científicas De Investigación
4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylamino group can form hydrogen bonds with biological molecules, while the pyridine and pyrrole rings can participate in π-π interactions, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2-carboxaldehyde: Similar structure but lacks the fused pyrrole ring and ethylamino group.
Pyridine-3-carboxaldehyde: Similar structure but with the formyl group at the 3-position.
Pyridine-4-carboxaldehyde: Similar structure but with the formyl group at the 4-position.
Uniqueness
4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is unique due to the presence of both the ethylamino and formyl groups on a fused pyridine-pyrrole ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-11-9-7(6-14)5-13-10-8(9)3-4-12-10/h3-6H,2H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKOUGPJRVVYQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C2C=CNC2=NC=C1C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Acetyl-9-(thiophen-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one](/img/structure/B8113647.png)
![1-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B8113648.png)
![11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine](/img/structure/B8113654.png)
![3-Fluoro-4-((2-(5-(morpholinomethyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yl)oxy)aniline](/img/structure/B8113655.png)
![(S)-2-methyl-N-[(E)-3-phenylprop-2-enyl]propane-2-sulfinamide](/img/structure/B8113660.png)

![6-Phenyl-4H-furo[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B8113673.png)

![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine hydrochloride](/img/structure/B8113684.png)
![6-chloro-1-(4-methoxybenzyl)-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8113689.png)


![Thiourea, N,N''-(1R)-[1,1'-binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B8113736.png)

